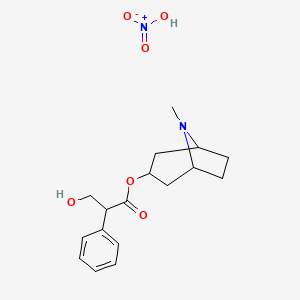
Atropine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of atropine nitrate involves several steps. One common method is the continuous-flow synthesis, which includes hydroxymethylation and separation of byproducts using careful pH control and liquid-liquid extractions . This method ensures high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis process. This method is efficient and commercially feasible, allowing for large-scale production . The process typically includes the extraction of atropine from plant sources, followed by chemical modification to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Atropine nitrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: This compound is stable in aqueous solutions up to pH 9.2 and can undergo hydrolysis under acidic or basic conditions.
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of tropic acid and tropine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include tropic acid, tropine, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Atropine nitrate has a wide range of scientific research applications:
Mecanismo De Acción
Atropine nitrate acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors . By binding to these receptors, it blocks the effects of acetylcholine, inhibiting the parasympathetic nervous system . This results in increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include M1, M2, M3, M4, and M5 receptor subtypes .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, but with a more pronounced sedative effect.
Hyoscyamine: The active isomer of atropine, used for similar medical applications.
Anisodamine: A less potent antimuscarinic agent with fewer central nervous system effects.
Uniqueness
Atropine nitrate is unique due to its balanced pharmacological profile, making it suitable for a wide range of medical applications. Its ability to act on multiple muscarinic receptor subtypes provides a broad spectrum of therapeutic effects .
Propiedades
Número CAS |
7459-97-4 |
|---|---|
Fórmula molecular |
C17H24N2O6 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitric acid |
InChI |
InChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4) |
Clave InChI |
MJYHSOCPRKVNKH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)


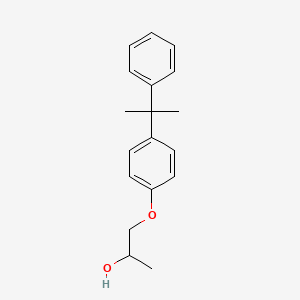
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
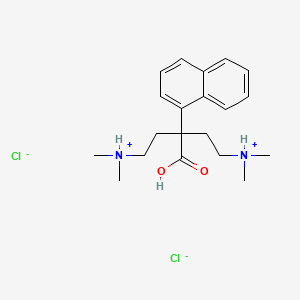
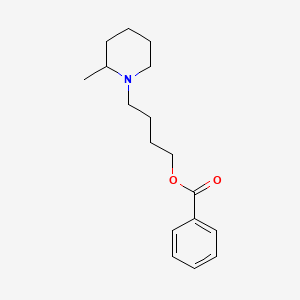
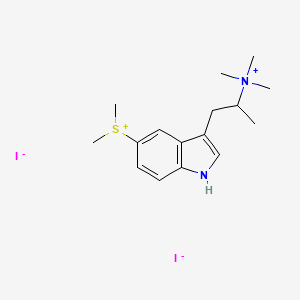
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
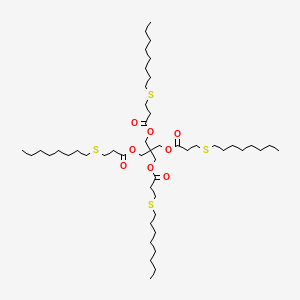
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)


